![molecular formula C21H23FN4O3 B2490533 N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941928-79-6](/img/structure/B2490533.png)
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" often involves nucleophilic displacement reactions, with specific examples including the nucleophilic displacement of bromide with [18F]fluoride in targeted radiotracer compounds for positron emission tomography (PET) imaging studies of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, has been utilized to confirm the structures of synthesized compounds. For instance, a study detailed the characterization and biological evaluation of a compound with a similar molecular framework, confirming its structure via spectroscopic evidence and single crystal XRD data (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving compounds of this class often include condensation reactions, demonstrated by the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the versatility and reactivity of these compounds in creating diverse chemical structures (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
Physical properties, such as solubility, crystal structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Although specific physical properties of "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" were not detailed, studies on similar compounds offer insights into methodologies for analyzing these characteristics, as seen in the X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Mannich Reaction in Heterocycles Synthesis
The Mannich reaction, involving piperidinium derivatives, has been utilized for synthesizing heterocyclic compounds, such as 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the role of piperidine derivatives in facilitating complex chemical transformations (Dotsenko et al., 2012).
Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent Met kinase inhibitors, showing promise in cancer therapy. One such analogue demonstrated tumor stasis in a human gastric carcinoma model, highlighting the potential of these compounds in oncological research (Schroeder et al., 2009).
Antibacterial Activity
Compounds with a similar structural framework have been explored for their antibacterial properties. For example, certain pyridonecarboxylic acids have shown significant activity against bacterial infections, showcasing the therapeutic potential of these chemical entities in addressing antibiotic resistance (Egawa et al., 1984).
Radiotracer Development for CB1 Cannabinoid Receptors
N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), illustrating the application of similar compounds in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-3-7-17(8-4-16)24-19(27)13-26-11-9-15(10-12-26)21(29)25-18-5-1-14(2-6-18)20(23)28/h1-8,15H,9-13H2,(H2,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUHCUKTXCFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.